molecular formula C22H25N3O2 B8526426 N-[3-(4-benzyl-1-piperazinyl)propyl]phthalimide

N-[3-(4-benzyl-1-piperazinyl)propyl]phthalimide

Cat. No. B8526426
M. Wt: 363.5 g/mol
InChI Key: PYNDAXKJBVMGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-benzyl-1-piperazinyl)propyl]phthalimide is a useful research compound. Its molecular formula is C22H25N3O2 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[3-(4-benzyl-1-piperazinyl)propyl]phthalimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(4-benzyl-1-piperazinyl)propyl]phthalimide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

2-[3-(4-benzylpiperazin-1-yl)propyl]isoindole-1,3-dione

InChI

InChI=1S/C22H25N3O2/c26-21-19-9-4-5-10-20(19)22(27)25(21)12-6-11-23-13-15-24(16-14-23)17-18-7-2-1-3-8-18/h1-5,7-10H,6,11-17H2

InChI Key

PYNDAXKJBVMGSA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

44 g benzylpiperazine, 200 ml absolute THF, 39.4 g 1-chloro-3-bromopropane and 76 g triethylamine are heated for 8 hours under reflux. After separating the precipitate the tetrahydrofuran is concentrated by evaporation, the residue is dissolved in 500 ml ether, treated twice with carbon and subsequently the solvent is removed by distillation. After distillation in a high vacuum 1-benzyl-4-(3-chloropropyl)piperazine with a boiling point of 145°-148° C./0.3 mm Hg is obtained. 22.75 g of this distillate was dissolved in 200 ml ethanol and admixed with 15 g potassium phthalimide and it was heated for 56 hours under reflux. Subsequently the solvent was evaporated, the residue was dissolved in 150 ml dichloromethane and the organic phase was washed three times with 50 ml two molar sodium hydroxide solution and three times with 50 ml water. Afterwards the organic phase was dried and evaporated. 30 g 2-[3-(4-benzylpiperazin-1-yl)propyl]isoindol-1,3-dione is obtained as a viscous oil. TLC (mobile solvent: heptane/methyl ethyl ketone/ammonia atmosphere 2:1), Rf=0.32.
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.